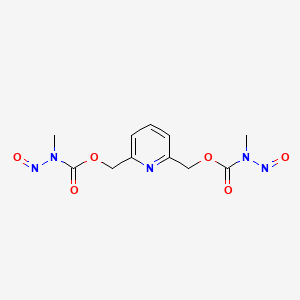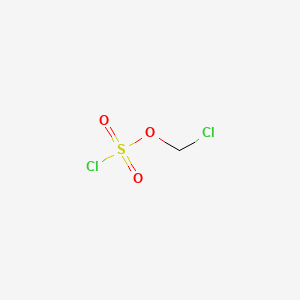![molecular formula [ClC6H3(OH)]2S<br>C12H8Cl2O2S B1222476 Fenticlor CAS No. 97-24-5](/img/structure/B1222476.png)
Fenticlor
概要
科学的研究の応用
Fenticlor has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phenolic antibacterial agents.
Medicine: It is employed in the development of topical antibacterial and antifungal treatments.
Industry: this compound is used in the formulation of disinfectants and antiseptics.
作用機序
フェンチクロールは、細菌の細胞壁と細胞膜に吸着することによって抗菌効果を発揮します。この吸着は、細胞膜の完全性を破壊し、細胞内容物の漏出と最終的な細胞死を引き起こします。 主な分子標的は、細胞膜の脂質成分です .
類似の化合物との比較
フェンチクロールは、ヘキサクロロフェンやトリクロサンなどの他のフェノール系抗菌剤に似ています。フェンチクロールは、抗菌作用と抗真菌作用の両方を備えている点でユニークです。類似の化合物には、次のものがあります。
ヘキサクロロフェン: 主に抗菌剤として使用されます。
トリクロサン: さまざまな消費財の抗菌剤および抗真菌剤として使用されます。
クロルヘキシジン: 医療および歯科用途で使用される別の広域スペクトル抗菌剤です。
Safety and Hazards
生化学分析
Biochemical Properties
Fenticlor plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be adsorbed by bacterial cells, particularly by the cell wall and cell membrane, where it exerts its antibacterial activity . This compound interacts with enzymes involved in metabolic reactions within the cell, inhibiting energy-dependent processes such as the uptake of amino acids and glucose assimilation . This inhibition disrupts the normal metabolic functions of the cell, leading to its antibacterial effects.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it is adsorbed by the cell wall and cell membrane, leading to either bacteriostatic or bactericidal effects depending on the concentration . It inhibits energy-dependent uptake of amino acids and glucose, assimilation of these molecules into cellular material, and total protein synthesis . These effects disrupt cellular metabolism and energy production, ultimately leading to cell death. This compound’s impact on cell signaling pathways and gene expression is primarily through its disruption of metabolic processes and energy coupling mechanisms within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound is adsorbed onto the bacterial cell wall and membrane, where it disrupts the normal function of these structures . It inhibits metabolic reactions that are energy-dependent, such as the uptake and assimilation of amino acids and glucose . This inhibition likely results from the disruption of energy coupling mechanisms within the cell, preventing the cell from carrying out essential metabolic functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is adsorbed by bacterial cells in a reversible manner, with the extent of adsorption influencing its bacteriostatic or bactericidal effects . Over time, the stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains effective over extended periods, but its activity may decrease as it degrades or as bacterial cells develop resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound exhibits bacteriostatic effects, inhibiting the growth and reproduction of bacteria . At higher dosages, it exerts bactericidal effects, leading to the death of bacterial cells . High doses of this compound can also result in toxic or adverse effects, such as photosensitivity and potential toxicity to non-target cells . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It inhibits energy-dependent metabolic reactions within bacterial cells, disrupting the normal metabolic flux and leading to the accumulation of unmetabolized substrates . This disruption affects the overall metabolic balance within the cell, contributing to its antibacterial effects. The specific enzymes and cofactors involved in these pathways are primarily those associated with amino acid and glucose metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through adsorption onto the cell wall and membrane . It interacts with transporters and binding proteins that facilitate its uptake and localization within the cell. The distribution of this compound within the cell is influenced by its affinity for lipid-rich structures, such as the cell membrane . This localization is crucial for its antibacterial activity, as it allows this compound to disrupt essential cellular functions.
Subcellular Localization
The subcellular localization of this compound is primarily within the cell wall and membrane of bacterial cells . This localization is essential for its activity, as it allows this compound to interact with and disrupt the normal function of these structures. The targeting of this compound to specific compartments within the cell is likely influenced by its chemical properties and interactions with cellular components . Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action.
準備方法
フェンチクロールは、主に2つの方法で合成できます。
塩化アルミニウム触媒反応: この方法は、4-クロロフェノールと二塩化硫黄を塩化アルミニウムを触媒として反応させることからなります.
ビス(2-ヒドロキシフェニル)スルフィドの塩素化: この別の方法は、ビス(2-ヒドロキシフェニル)スルフィドの塩素化からなります.
化学反応の分析
フェンチクロールは、次のようなさまざまな化学反応を受けます。
酸化: フェンチクロールは、スルホキシドおよびスルホンを生成するように酸化できます。
還元: フェンチクロールは、チオフェノールを生成するように還元できます。
置換: フェンチクロールは、特に塩素原子で求核置換反応を受けます。
一般的な試薬と条件: 一般的な試薬には、酸化のための過酸化水素などの酸化剤と、還元のための水素化リチウムアルミニウムなどの還元剤が含まれます。置換反応には、アミンまたはチオールなどの求核剤が必要になる場合が多いです。
主要な生成物: これらの反応から生成される主要な生成物には、スルホキシド、スルホン、チオフェノール、および置換フェノールが含まれます。
科学研究への応用
フェンチクロールは、科学研究で幅広い用途を持っています。
化学: フェノール系抗菌剤の挙動を調べるためのモデル化合物として使用されます。
生物学: フェンチクロールは、細菌耐性機構と細菌細胞による抗菌剤の吸着を調べるために使用されます.
医学: 局所用抗菌剤および抗真菌剤の開発に使用されています。
産業: フェンチクロールは、消毒剤および殺菌剤の配合に使用されています。
類似化合物との比較
Fenticlor is similar to other phenolic antibacterial agents such as hexachlorophene and triclosan. it is unique in its dual antibacterial and antifungal properties. Similar compounds include:
Hexachlorophene: Primarily used as an antibacterial agent.
Triclosan: Used as an antibacterial and antifungal agent in various consumer products.
Chlorhexidine: Another broad-spectrum antimicrobial agent used in medical and dental applications.
This compound’s uniqueness lies in its specific adsorption mechanism and its effectiveness against both bacteria and fungi .
特性
IUPAC Name |
4-chloro-2-(5-chloro-2-hydroxyphenyl)sulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUSOIHIIPAHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SC2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
[ClC6H3(OH)]2S, C12H8Cl2O2S | |
| Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026137 | |
| Record name | Fenticlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-thiobis(4-chlorophenol) appears as white to cream-colored solid or pale yellow powder. White crystalline solid melting from 175.8-186.8 °C. Odorless and insoluble in water., White to cream-colored solid or pale yellow powder; [CAMEO] | |
| Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fentichlor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1160 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
97-24-5 | |
| Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fenticlor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenticlor [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenticlor | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenticlor | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenticlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenticlor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENTICLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D61659OVD0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
348.4 to 368.2 °F (NTP, 1992) | |
| Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21104 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1222404.png)
![1-(4-Fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea](/img/structure/B1222405.png)
![N-tert-butyl-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B1222406.png)
![Benzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-ethoxyphenyl] ester](/img/structure/B1222407.png)
AMINO]ACETATE](/img/structure/B1222408.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1222414.png)

![2-(4-bromophenoxy)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1222418.png)
